(3-Hydroxy-2-methylpropyl)(triphenyl)phosphanium bromide
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Overview
Description
(3-Hydroxy-2-methylpropyl)(triphenyl)phosphanium bromide is a chemical compound with the empirical formula C22H24BrOP. It is a phosphonium salt that features a triphenylphosphonium cation and a bromide anion. This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Hydroxy-2-methylpropyl)(triphenyl)phosphanium bromide typically involves the reaction of triphenylphosphine with an appropriate alkylating agent. One common method is the reaction of triphenylphosphine with 3-bromo-2-methylpropanol in the presence of a base. The reaction proceeds as follows:
Ph3P+BrCH2CH(CH3)OH→(Ph3P+CH2CH(CH3)OH)Br−
The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, and the purification process may involve additional steps such as column chromatography or distillation .
Chemical Reactions Analysis
Types of Reactions
(3-Hydroxy-2-methylpropyl)(triphenyl)phosphanium bromide undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The bromide anion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: The major product is the corresponding ketone or aldehyde.
Reduction: The major product is the corresponding alkane.
Substitution: The major products are the substituted phosphonium salts.
Scientific Research Applications
(3-Hydroxy-2-methylpropyl)(triphenyl)phosphanium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of phosphonium ylides for Wittig reactions.
Biology: The compound is used in studies involving mitochondrial targeting due to the lipophilic nature of the triphenylphosphonium cation.
Industry: The compound is used in the synthesis of various organic compounds and materials
Mechanism of Action
The mechanism of action of (3-Hydroxy-2-methylpropyl)(triphenyl)phosphanium bromide involves its ability to target specific molecular pathways. The triphenylphosphonium cation is known to accumulate in mitochondria due to the negative membrane potential. This property makes it useful for delivering bioactive molecules to mitochondria, where they can exert their effects. The hydroxyl group can participate in hydrogen bonding and other interactions, further influencing the compound’s activity .
Comparison with Similar Compounds
Similar Compounds
Methyltriphenylphosphonium bromide: This compound has a similar structure but lacks the hydroxyl group.
(3-Carboxypropyl)triphenylphosphonium bromide: This compound has a carboxyl group instead of a hydroxyl group and is used in the synthesis of various bioactive molecules.
Uniqueness
(3-Hydroxy-2-methylpropyl)(triphenyl)phosphanium bromide is unique due to the presence of the hydroxyl group, which imparts additional reactivity and potential for hydrogen bonding. This makes it particularly useful in applications where specific interactions with biological molecules are required .
Properties
CAS No. |
81658-47-1 |
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Molecular Formula |
C22H24BrOP |
Molecular Weight |
415.3 g/mol |
IUPAC Name |
(3-hydroxy-2-methylpropyl)-triphenylphosphanium;bromide |
InChI |
InChI=1S/C22H24OP.BrH/c1-19(17-23)18-24(20-11-5-2-6-12-20,21-13-7-3-8-14-21)22-15-9-4-10-16-22;/h2-16,19,23H,17-18H2,1H3;1H/q+1;/p-1 |
InChI Key |
KLRCNKUKJUSLOA-UHFFFAOYSA-M |
Canonical SMILES |
CC(CO)C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |
Origin of Product |
United States |
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